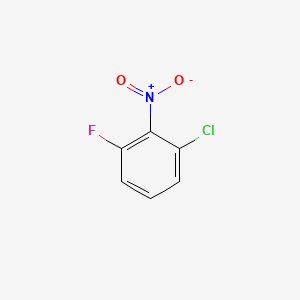

2-Chloro-6-fluoronitrobenzene

Description

Nomenclature and Isomeric Considerations

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to this system, the correct IUPAC name for 2-chloro-6-fluoronitrobenzene is 1-chloro-3-fluoro-2-nitrobenzene . simsonpharma.comsigmaaldrich.comnih.gov This name precisely indicates the positions of the substituents on the benzene (B151609) ring.

CAS Number

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS number for this compound is 64182-61-2 . simsonpharma.comsigmaaldrich.combldpharm.comapolloscientific.co.ukcarlroth.comchemicalbook.combiosynth.com This number is widely used in scientific literature and databases to unambiguously identify the compound.

Synonyms and Related Structures

In addition to its IUPAC name, this compound is known by several synonyms. These include:

Benzene, 1-chloro-3-fluoro-2-nitro- simsonpharma.comchemicalbook.com

1-Chloro-3-fluoro-2-nitrobenzene nih.govapolloscientific.co.ukchemicalbook.com

2-Fluoro-6-chloronitrobenzene chemicalbook.com

6-Chloro-2-fluoronitrobenzene chemicalbook.com

1-Fluoro-2-nitro-3-chlorobenzene chemicalbook.com

These names, while different, all refer to the same chemical structure.

Positional Isomers and Their Distinctions

The arrangement of atoms in this compound is just one of several possibilities for a benzene ring substituted with one chloro, one fluoro, and one nitro group. These different arrangements are known as positional isomers, and each has distinct chemical properties and applications.

| Compound Name | CAS Number | Key Distinctions & Applications |

| 2-Chloro-1-fluoro-4-nitrobenzene | 350-30-1 | Also known as 3-chloro-4-fluoronitrobenzene. nist.govscbt.comsigmaaldrich.com It is used in the synthesis of benzoimidolones and methyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-10-ylacetate. sigmaaldrich.comsigmaaldrich.com Undergoes reduction to yield a mixture of 3-chloro-4-fluoroaniline (B193440) and 3-chloro-4-ethoxyaniline. sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| 3-Chloro-4-fluoronitrobenzene | 350-30-1 | This is another name for 2-chloro-1-fluoro-4-nitrobenzene. nist.govscbt.comsigmaaldrich.com It serves as an intermediate in the synthesis of pharmaceuticals, particularly for bacterial infections and cancer treatments, as well as in the development of agrochemicals like herbicides and pesticides. chemimpex.com |

| 2-Chloro-4-fluoronitrobenzene | 2106-50-5 | A versatile intermediate used in the production of dyes, pesticides, and pharmaceuticals, especially anti-inflammatory and analgesic drugs. chemimpex.com It is also valuable in materials science for modifying polymer properties. chemimpex.com |

| 2-Chloro-5-fluoronitrobenzene | 345-17-5 | This isomer is used in the synthesis of active pharmaceutical ingredients (APIs), such as benzothiazole (B30560) derivatives. ossila.com It is also used to create fluorophenylthio-benzylamine for serotonin (B10506) transporter (SERT) binding studies. ossila.com |

Significance and Research Context of this compound

Role as a Key Intermediate in Organic Synthesis

This compound is a versatile building block in the synthesis of more complex compounds. biosynth.com Its utility stems from the different reactivities of its functional groups, which allows for selective chemical transformations. Researchers utilize this compound as a starting material or an intermediate in multi-step synthetic pathways.

This compound is particularly useful for preparing pharmaceuticals, agrochemicals, and other specialized organic compounds. biosynth.com The presence of the chloro, fluoro, and nitro groups on the benzene ring allows for a variety of chemical reactions, making it a valuable component in the toolbox of synthetic organic chemists.

Importance in Pharmaceutical Chemistry

The utility of this compound in pharmaceutical chemistry primarily stems from its role as a precursor to complex heterocyclic structures, which are scaffolds for many biologically active molecules. biosynth.com A critical transformation is the reduction of the nitro group to form 3-chloro-2-fluoroaniline (B1295074). This aniline (B41778) derivative is a valuable synthon for building larger molecules.

One of the key applications of such anilines is in the synthesis of benzoxazoles. chemistrysteps.com Benzoxazole (B165842) moieties are present in a wide array of pharmaceutical agents, exhibiting activities such as antifungal, anticancer, and anti-inflammatory properties. The general synthesis involves the condensation of a 2-aminophenol (B121084) with various functional groups. The 3-chloro-2-fluoroaniline derived from this compound can be further functionalized to create substituted aminophenols, which are then cyclized to form the core benzoxazole structure.

Similarly, this compound is a potential starting material for benzimidazole (B57391) derivatives, another class of pharmacologically important compounds known for their antifungal and other therapeutic activities. apolloscientific.co.uk The synthesis often involves the reaction of an ortho-phenylenediamine derivative. The chemical properties of this compound make it a suitable starting point for generating the necessary substituted diamines.

The reactivity of the chlorine and fluorine atoms also allows for further modification through nucleophilic substitution reactions, enabling the introduction of various pharmacophores to modulate the biological activity of the final compound. nih.gov

| Property | Value |

| CAS Number | 64182-61-2 |

| Molecular Formula | C₆H₃ClFNO₂ |

| Molecular Weight | 175.55 g/mol |

| IUPAC Name | 1-Chloro-3-fluoro-2-nitrobenzene |

| Synonyms | Benzene, 1-chloro-3-fluoro-2-nitro- |

| Data sourced from simsonpharma.comsigmaaldrich.comsigmaaldrich.com |

Relevance in Agrochemical Science

In the field of agrochemical science, this compound is recognized as a useful intermediate for the synthesis of pesticides, including herbicides and fungicides. biosynth.com The presence of halogen atoms and a nitro group on the benzene ring is a common feature in many active agrochemical compounds, often enhancing their biological efficacy.

Fluoronitrobenzene derivatives are known intermediates in the production of herbicides. google.com The herbicidal activity is often linked to the specific substitution pattern on the aromatic ring. The reduction of the nitro group in this compound to an amine is a key step in producing molecules that can be further elaborated into active herbicidal agents.

Furthermore, chloronitrobenzene compounds have been used to develop fungicides. sigmaaldrich.com For instance, the exhaustive chlorination of crude 3-chloronitrobenzene leads to pentachloronitrobenzene, a fungicide. This highlights the importance of the chloronitro-aromatic scaffold in creating crop protection agents. The specific arrangement of substituents in this compound offers a unique starting point for novel agrochemicals. The reactivity of the compound allows for the synthesis of a variety of derivatives to be screened for pesticidal activity.

| Precursor Compound | Potential Agrochemical Class | Key Synthetic Transformation |

| This compound | Herbicides, Fungicides | Reduction of nitro group to amine |

| 2-Fluoronitrobenzene | Herbicides | Halogen exchange and further modifications |

| 3-Chloronitrobenzene | Fungicides | Further chlorination or other substitutions |

| Information based on the general applications of related compounds. google.comsigmaaldrich.com |

Applications in Dye Industry

While the direct application of this compound in the dye industry is not extensively documented in publicly available research, the broader class of chloronitrobenzenes serves as important intermediates in the synthesis of colorants. sigmaaldrich.com The fundamental chemistry of this compound suggests its potential as a precursor for certain types of dyes.

A common pathway in dye synthesis involves the reduction of a nitroaromatic compound to its corresponding aniline. This resulting amine can then act as a diazo component in the formation of azo dyes, which constitute a large and commercially significant class of colorants. The 3-chloro-2-fluoroaniline obtained from the reduction of this compound could, in principle, be diazotized and coupled with various aromatic compounds to produce a range of colors. The specific halogen substituents could influence the final color and properties such as lightfastness and affinity for certain fibers.

Contribution to Material Science Research

The contribution of this compound to material science is an emerging area of research, with its isomers seeing more documented use. chemimpex.com For instance, related chlorofluoronitrobenzene compounds are utilized to synthesize advanced materials like specialized polymers and coatings, where they can enhance properties such as thermal stability and chemical resistance.

Theoretically, the reactive sites on this compound—the nitro group and the halogen atoms—make it a candidate for incorporation into polymer structures. It could potentially be used as a monomer or an additive to impart specific functionalities to materials. For example, the high polarity and potential for further reactions of the nitro group could be exploited in the synthesis of functional polymers. The presence of chlorine and fluorine may also contribute to flame retardant properties in materials. However, specific research detailing the use of this compound in polymer or material science is limited.

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-3-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIUPLBHNRTTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00982711 | |

| Record name | 1-Chloro-3-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00982711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64182-61-2 | |

| Record name | 1-Chloro-3-fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64182-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-fluoro-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064182612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00982711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-fluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Fluoronitrobenzene

Nitration-Based Synthesis Routes

The introduction of a nitro group onto a pre-existing halogenated benzene (B151609) framework is a fundamental approach to synthesizing 2-chloro-6-fluoronitrobenzene. This process typically involves the electrophilic aromatic substitution of 1-chloro-3-fluorobenzene (B165101).

Nitration of Halogenated Benzenes with Mixed Acids

The nitration of halogenated benzenes is conventionally carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The reaction of chlorobenzene (B131634) with mixed acids typically yields a mixture of isomers. For instance, nitration of chlorobenzene at 40–70 °C with a mixed acid composition of 30% HNO₃, 56% H₂SO₄, and 14% H₂O can result in a 98% yield of monochloronitrobenzenes. nih.gov This mixture primarily consists of the 2- and 4-isomers, with only a small percentage of the 3-isomer. nih.gov

Table 1: Representative Conditions for the Nitration of Chlorobenzene

| Reactant | Nitrating Agent | Temperature | Isomer Distribution | Overall Yield |

| Chlorobenzene | 30% HNO₃ / 56% H₂SO₄ / 14% H₂O | 40–70 °C | 34–36% 2-nitro, 63–65% 4-nitro, ~1% 3-nitro | 98% |

Note: This data is for the nitration of chlorobenzene and serves as an illustrative example.

Regioselective Nitration Considerations

The position of the incoming nitro group on the 1-chloro-3-fluorobenzene ring is dictated by the directing effects of the existing halogen substituents. Both chlorine and fluorine are ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. This is due to the ability of their lone pairs of electrons to stabilize the carbocation intermediate (the arenium ion) formed during the substitution through resonance.

However, both halogens are also deactivating groups due to their high electronegativity, which withdraws electron density from the benzene ring via the inductive effect, making the ring less reactive than benzene itself. In the case of 1-chloro-3-fluorobenzene, the potential positions for nitration are C2, C4, and C6.

The formation of this compound as the desired product indicates that the nitration occurs at the C2 position. This position is ortho to the fluorine atom and para to the chlorine atom. The directing effects of both halogens are therefore cooperative in guiding the electrophile to this position. The fluorine atom is more electronegative than chlorine, but its smaller size and the greater overlap of its 2p orbitals with the carbon 2p orbitals of the benzene ring can lead to a significant resonance effect. Computational studies on the nitration of chlorobenzene have shown that the transition states leading to the ortho and para isomers are energetically favored. d-nb.info For 1-chloro-3-fluorobenzene, the C2 position benefits from the para-directing effect of the chlorine and the ortho-directing effect of the fluorine, making it the most likely site of substitution.

Halogen Exchange Fluorination

Halogen exchange fluorination, commonly known as the Halex process, is a powerful method for introducing fluorine into aromatic rings. This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of a chlorine atom with a fluoride (B91410) ion, typically from an alkali metal fluoride. For the synthesis of this compound, the starting material is 2,6-dichloronitrobenzene. The nitro group is crucial as it is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack.

Reaction with Potassium Fluoride: Process Optimization and Catalysis

Potassium fluoride (KF) is the most commonly used fluorinating agent in the Halex process due to its cost-effectiveness. However, its low solubility in the aprotic solvents used for the reaction and its high lattice energy present challenges. researchgate.net To overcome these issues, process optimization and the use of catalysts are essential.

Phase-transfer catalysts (PTCs) are widely employed to increase the concentration of fluoride ions in the organic phase. Quaternary ammonium (B1175870) salts, such as tetramethylammonium (B1211777) chloride (TMAC) and tetrabutylammonium (B224687) chloride, are effective in this role. researchgate.net These catalysts exchange their counter-ion for a fluoride ion from the solid KF, and the resulting lipophilic quaternary ammonium fluoride is soluble in the organic reaction medium, facilitating the nucleophilic substitution. Crown ethers, like 18-crown-6, can also be used to solubilize potassium fluoride by sequestering the potassium ion. researchgate.net

A study on the synthesis of p-fluoronitrobenzene from p-chloronitrobenzene demonstrated that a combination of highly active potassium fluoride and tetramethylammonium chloride as a phase-transfer catalyst can lead to high conversion and yield. researchgate.net The reaction, conducted in DMF at 150°C for 15 hours, achieved a conversion rate of 97.86% and a yield of 91.58%. researchgate.net Similar conditions can be applied to the fluorination of 2,6-dichloronitrobenzene.

Table 2: Effect of Different Phase-Transfer Catalysts on a Halex Reaction

| Catalyst | Catalyst Dosage (% relative to substrate) | Conversion Rate (%) | Yield (%) |

| Tetramethylammonium chloride | 4.5 | 97.86 | 91.58 |

| Tetrabutylammonium bromide | 5.0 | 95.23 | 88.76 |

| Benzyltriethylammonium chloride | 5.0 | 92.11 | 85.43 |

| No Catalyst | 0 | <10 | <5 |

Note: Data adapted from a study on the synthesis of p-fluoronitrobenzene and is representative of the catalytic effect in Halex reactions. researchgate.net

Role of Solvents (e.g., Tetramethylene Sulfone, DMF)

The choice of solvent is critical in the Halex process. Polar aprotic solvents are required to dissolve the aromatic substrate and, to some extent, the fluorinating agent complex. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetramethylene sulfone (sulfolane).

These solvents possess high dielectric constants, which help to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the reaction rate. The rate of reaction is generally highest in polar aprotic solvents. For example, in a comparative study, the conversion in DMSO was significantly faster than in sulfolane, and much slower in less polar solvents like nitrobenzene (B124822).

Influence of Particle Size of Fluorinating Agents

The reactivity of potassium fluoride in the heterogeneous Halex reaction is significantly influenced by its physical properties, particularly its particle size and surface area. To enhance its effectiveness, the potassium fluoride should be in a finely-divided or powdery, anhydrous form.

Research has shown that the larger the average surface area of the potassium fluoride particles, the better the reactivity. It is preferred that the potassium fluoride has an average surface area of at least 0.40 m²/g, and more preferably at least 0.80 m²/g. Spray-dried potassium fluoride, which has a high surface area, is often used to improve reaction rates. This is because the reaction occurs at the surface of the solid KF, and a larger surface area allows for more efficient interaction between the fluoride salt and the phase-transfer catalyst or the substrate.

Mechanism of Halogen Exchange Fluorination

The synthesis of fluoroaromatics from chloroaromatics is often accomplished through a halogen exchange (Halex) process. wikipedia.org This reaction is a cornerstone of industrial chemistry for producing compounds like this compound. The underlying mechanism is a typical nucleophilic aromatic substitution (SNAr). guidechem.com

The Halex reaction mechanism involves several key stages:

Dissolution : The fluorinating agent, typically an alkali metal fluoride like potassium fluoride (KF), is dissolved. This process is often facilitated by a high-polarity aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, and may be assisted by trace amounts of water. wikipedia.orgguidechem.com

Ion Exchange : A phase transfer catalyst, such as a quaternary phosphonium (B103445) or ammonium salt, exchanges its counter-ion with the fluoride ion from the fluorinating agent. guidechem.comresearchgate.net This creates a more lipophilic fluoride salt that is more soluble in the organic phase where the aryl chloride substrate resides.

Diffusion and Extraction : The catalyst-fluoride ion pair diffuses across the phase interface into the organic phase. guidechem.com

Nucleophilic Attack : The fluoride ion performs a nucleophilic attack on the carbon atom bonded to the chlorine atom in the aromatic ring. The presence of electron-withdrawing groups, such as the nitro group (-NO₂) ortho and para to the halogen, is crucial as they activate the ring for nucleophilic attack by stabilizing the negatively charged intermediate. guidechem.comlibretexts.org

Substitution : The chlorine atom is displaced as a chloride ion, which then pairs with the catalyst cation. This regenerates the catalyst, allowing it to return to the aqueous or solid phase to repeat the cycle. guidechem.com

This process, particularly for nitro-substituted aryl chlorides, is typically conducted at elevated temperatures, often between 150-250 °C. wikipedia.org

| Stage | Description | Key Components |

| Dissolution | Solubilization of the fluorinating agent. | Potassium Fluoride (KF), Aprotic Solvent (e.g., DMSO) |

| Ion Exchange | Formation of a lipophilic fluoride salt. | Phase Transfer Catalyst (e.g., Ph₄PBr) |

| Diffusion | Transport of fluoride ions into the organic phase. | Catalyst-Fluoride Ion Pair |

| Nucleophilic Attack | Fluoride ion attacks the activated aromatic ring. | Aryl Chloride, Fluoride Ion |

| Substitution | Displacement of the chloride ion and catalyst regeneration. | Product (Aryl Fluoride), Chloride Ion |

Diazotization and Substitution Reactions

Diazotization of an aromatic amine followed by substitution is a versatile method for introducing a variety of functional groups onto an aromatic ring, including a nitro group.

Diazotization : 2-Chloro-6-fluoroaniline is treated with a nitrosating agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). thieme-connect.deresearchgate.net This reaction converts the primary amino group (-NH₂) into a diazonium salt group (-N₂⁺). The resulting intermediate is the 2-chloro-6-fluorobenzenediazonium salt.

Nitro Group Substitution (Nitro-dediazoniation) : The diazonium salt is then treated with a source of nitrite ions, often in the presence of a copper catalyst, to replace the diazonium group with a nitro group (-NO₂). This step, a variation of the Sandmeyer reaction, yields the final product, this compound. nih.govscribd.com

This method offers a regioselective route to the target compound, starting from the corresponding aniline (B41778) derivative. researchgate.net

An alternative to the Sandmeyer-type nitro-dediazoniation is a process analogous to the Balz-Schiemann reaction. In this method, the diazonium salt is isolated as a more stable hexafluorophosphate (B91526) (PF₆⁻) salt. google.com

The synthesis proceeds as follows:

An aromatic amine is diazotized in the presence of a strong acid.

An aqueous solution of hexafluorophosphoric acid (HPF₆) is added, which precipitates the corresponding aryldiazonium hexafluorophosphate salt. google.com

This isolated salt is then subjected to thermal decomposition.

While the thermal decomposition of diazonium tetrafluoroborates (Balz-Schiemann reaction) typically yields aryl fluorides, the decomposition of diazonium salts in the presence of other nucleophiles can lead to different products. scholaris.ca The thermal stability of diazonium salts is influenced by the substituents on the aromatic ring and the counter-ion. Hexafluorophosphate salts are generally found to be less thermally stable than tetrafluoroborate (B81430) salts. shu.ac.uk The decomposition can proceed through a free-radical mechanism, especially when initiated by heat. scholaris.cashu.ac.uk For the synthesis of a nitro compound via this route, the decomposition would be carried out under conditions that favor the substitution by a nitro group rather than fluoride. A patent describes the synthesis of 4-chloro-2-fluoronitrobenzene (B1582716) from 5-chloro-2-nitroaniline (B48662) via the thermal decomposition of the corresponding diazonium hexafluorophosphate salt at 150-155 °C. google.com

| Intermediate | Decomposition Method | Typical Product | Notes |

| Diazonium Chloride/Sulfate | Reaction with NaNO₂/Cu | Nitroarene | Sandmeyer-type reaction |

| Diazonium Hexafluorophosphate | Thermal Decomposition | Fluoroarene (typically) | Analogous to Balz-Schiemann reaction google.com |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, particularly those bearing electron-withdrawing groups. vapourtec.com

In this SNAr strategy, a halogen atom on the aromatic ring is displaced by a nitro group. The reaction requires a suitable nucleophilic nitrating agent, such as sodium nitrite (NaNO₂), and an activated aromatic substrate. For the reaction to proceed, the aromatic ring must be electron-deficient, which is typically achieved by having at least one strong electron-withdrawing group (like a -NO₂ group) positioned ortho or para to the leaving group (the halogen). libretexts.org

The mechanism proceeds in two steps:

Nucleophilic Addition : The nitrite ion (NO₂⁻) attacks the carbon atom bearing the halogen, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Elimination : The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

While the replacement of a nitro group by a fluoride ion is a known SNAr reaction, the reverse—replacing a halogen with a nitro group—is also feasible under appropriate conditions, particularly in aprotic polar solvents that can solvate the cation of the nitrite salt. researchgate.net

Recent advancements in mechanistic understanding have revealed that not all SNAr reactions follow the classic two-step Meisenheimer intermediate pathway. A concerted SNAr mechanism, which proceeds through a single transition state without a stable intermediate, has been identified. nih.govspringernature.comnih.gov

Key features of catalytic concerted SNAr reactions include:

Mechanism : The bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group. springernature.com

Substrate Scope : Unlike classic SNAr, which requires electron-deficient arenes, concerted pathways can be applied to electron-rich and electron-neutral aryl fluorides. nih.govnih.gov

Catalysis : The use of catalysts, such as organic superbases (e.g., t-Bu-P4), can facilitate these reactions. nih.govorganic-chemistry.org The catalyst functions by dually activating both the aryl fluoride substrate and the anionic nucleophile, lowering the energy barrier for the substitution. nih.govnih.gov

This catalytic approach represents a powerful method for preparing functionalized aromatic compounds with excellent functional group tolerance and under milder conditions than many traditional SNAr reactions. nih.govorganic-chemistry.org

| Reaction Type | Mechanism | Key Feature | Substrate Requirement |

| Classic SNAr | Stepwise (Addition-Elimination) | Meisenheimer Intermediate libretexts.org | Electron-deficient arenes |

| Concerted SNAr | Concerted (Single Transition State) | No stable intermediate springernature.com | Electron-rich, neutral, or deficient arenes nih.gov |

Steric and Electronic Effects in SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for functionalizing aromatic rings like this compound. The efficiency and regioselectivity of these reactions are profoundly influenced by the interplay of steric and electronic effects exerted by the substituents on the benzene ring.

Electronic Effects: The nitro group (NO₂) is a powerful electron-withdrawing group, which is essential for activating the aromatic ring towards nucleophilic attack. It delocalizes the negative charge of the Meisenheimer complex intermediate, thereby stabilizing it and lowering the activation energy of the reaction. The fluorine and chlorine atoms also contribute to the ring's activation through their inductive electron-withdrawing effects. The presence of multiple electron-withdrawing groups on the ring generally enhances its reactivity in SNAr reactions.

Steric Effects: The spatial arrangement of the chloro, fluoro, and nitro groups around the benzene ring introduces significant steric considerations. In this compound, both halogen atoms are positioned ortho to the nitro group. This arrangement can lead to steric hindrance, which may affect the rate of formation of the intermediate complex and subsequent proton transfer steps, especially when bulky nucleophiles are used. rsc.org For instance, studies on similar polysubstituted aromatic compounds have shown that increased steric hindrance around the reaction center can significantly lower reaction rates. rsc.org The relative size and position of the leaving group and other substituents dictate the accessibility of the reaction site to the incoming nucleophile. For example, research on related compounds has demonstrated that an ortho-CF₃ group can cause rate-retardation due to specific steric effects. researchgate.net

Reductive Synthesis Pathways

The reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding 2-chloro-6-fluoroaniline, a valuable synthetic intermediate. The primary challenge in this process is achieving high chemoselectivity, specifically reducing the nitro group without cleaving the carbon-halogen bonds (hydrodehalogenation).

Selective Hydrogenation of Halogenated Nitroarenes

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. However, preventing the concurrent hydrodehalogenation is crucial for producing the desired haloaniline. researchgate.net The choice of catalyst and reaction conditions is paramount for achieving high selectivity.

Various catalytic systems have been developed to address this challenge. Research has shown that platinum/iron-oxide nanocomposite catalysts can completely suppress the hydrodehalogenation of haloanilines, even at full conversion of the starting halonitrobenzene. researchgate.net Similarly, ruthenium catalysts, particularly superfine Ru particles highly dispersed in a nitrogen-doped carbon matrix, have demonstrated high intrinsic activity and selectivity (over 99.6%) in converting halogenated nitroarenes to their corresponding haloanilines. rsc.org Gold-based catalysts, such as Au/TiO₂, have also been shown to promote exclusive production of the target chloroaniline from chloronitrobenzene, in contrast to Pd/C catalysts which can generate undesired byproducts. hw.ac.uk

The reaction pathway for the hydrogenation of aromatic nitro compounds can proceed through either a direct pathway or an indirect pathway involving intermediates. Studies with Ru/CN catalysts suggest that the direct pathway is dominant. rsc.org

Table 1: Comparison of Catalytic Systems for Selective Hydrogenation

| Catalyst | Substrate Example | Selectivity to Haloaniline | Key Findings |

|---|---|---|---|

| Ru/CN | p-chloronitrobenzene | >99.6% | High intrinsic activity and selectivity; direct pathway is dominant. rsc.org |

| Co@NC | Various nitroarenes | High | Co–Nx sites are the main active sites; catalyst is highly stable and reusable. rsc.org |

| Pd/C | 2-chloro-6-nitrotoluene | High (>98.8%) | Reaction is zero order with respect to hydrogen and first order with the substrate. researchgate.net |

Bioreduction of Nitro Groups

Bioreduction offers an environmentally benign alternative for the reduction of nitro groups. This method utilizes microorganisms or isolated enzymes (nitroreductases) to catalyze the transformation. A key advantage of bioreduction is its high chemoselectivity, often occurring under mild conditions.

The bacterium Ralstonia eutropha JMP134, for instance, can degrade 2-chloro-5-nitrophenol (B15424) by first reducing the nitro group. nih.govnih.gov The process is initiated by an inducible, oxygen-insensitive nitroreductase that uses NADPH as an electron donor. nih.gov This enzyme chemoselectively reduces the aromatic nitro group to a hydroxylamino group, which is a unique characteristic of this biological pathway. nih.govnih.gov This hydroxylamino intermediate is then subject to further enzymatic reactions. nih.gov The nitroreductase from this organism has a relaxed substrate specificity, showing activity with a variety of mono-, di-, and trinitroaromatic compounds. nih.gov

This enzymatic approach avoids the use of harsh chemical reagents and high pressures/temperatures associated with some traditional catalytic methods, aligning with the principles of green chemistry.

Catalytic Systems for Nitro Group Reduction

A diverse array of catalytic systems beyond direct hydrogenation has been developed for the reduction of nitro groups in halogenated nitroarenes. These systems often involve transfer hydrogenation or the use of chemical reducing agents in the presence of a catalyst.

Catalysts can range from noble metals like platinum and palladium to more abundant metals such as iron, nickel, and cobalt. researchgate.netrsc.orgwikipedia.org For example, an operationally simple system using iron (III) chloride hexahydrate with a cationic 2,2′-bipyridyl ligand in water has proven effective for the highly selective reduction of nitroarenes to anilines using hydrazine (B178648) monohydrate as the hydrogen source. researchgate.net Other systems employ reagents like sodium borohydride (B1222165) (NaBH₄) in conjunction with a heterogeneous catalyst to reduce toxic pollutants like nitrophenols to their amine derivatives. researchgate.net

The choice of catalyst can influence not only selectivity but also reaction rates. Rhenium-based catalytic systems, for example, have been reported to perform the reduction of aromatic nitro compounds with high turnover numbers (TON) and turnover frequencies (TOF) under microwave irradiation. researchgate.net

Advanced Synthetic Approaches and Process Development

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. This method utilizes microwave irradiation to heat the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. scispace.com

In the context of synthesizing derivatives from halogenated nitroaromatics, microwave assistance has proven highly effective. For example, the regioselective amination of 2-chloro-5-nitrobenzoic acid with various amines was achieved in 5-30 minutes at 80-120°C with yields up to >99% using microwave irradiation, without the need for a solvent or catalyst. nih.govelsevierpure.com This represents a significant improvement over conventional methods which can take several hours. nih.gov The efficiency of microwave heating is attributed to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technology is suitable for upscaling and is considered an eco-friendly technique due to shorter reaction times and often solvent-free conditions. scispace.comnih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction Type | Substrate | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Amination | 2-chloro-5-nitrobenzoic acid | Microwave | 5-30 min | >99% | nih.gov |

| Schiff Base Formation | 2-amino-6-nitro benzothiazole (B30560) | Microwave | 8-10 min | 78% | scispace.com |

| Schiff Base Formation | 2-amino-6-nitro benzothiazole | Conventional | Several hours | 30-46% | scispace.com |

| Quinoline derivative synthesis | Substituted quinolines | Microwave | Not specified | 92-97% | nih.gov |

Phase Transfer Catalysis in Synthesis

Phase transfer catalysis (PTC) is a powerful technique employed to facilitate reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. In the synthesis of this compound from 2,3-dichloronitrobenzene (B165493), the reaction involves the solid salt potassium fluoride (KF) and the organic-soluble dichlorinated aromatic compound. The primary challenge is the low solubility of KF in the aprotic polar organic solvents, such as dimethylformamide (DMF) or sulfolane, that are typically used for this reaction.

Phase transfer catalysts, such as quaternary ammonium or phosphonium salts, overcome this challenge by forming a lipophilic ion pair with the fluoride anion. This ion pair is soluble in the organic phase, allowing the fluoride ion to be transported from the solid-liquid interface into the bulk organic phase where it can react with the 2,3-dichloronitrobenzene. The general mechanism involves the exchange of the catalyst's counter-ion for a fluoride ion at the interface, diffusion of the catalyst-fluoride ion pair into the organic phase, reaction with the substrate to form the product and regenerate the catalyst's original counter-ion, and finally, the return of the catalyst to the interface to start a new cycle.

The choice of catalyst, solvent, and reaction conditions significantly influences the reaction rate and yield. While specific data for the synthesis of this compound is not extensively detailed in publicly available literature, the principles can be illustrated with data from the analogous synthesis of other fluoronitrobenzene compounds. For instance, in the synthesis of p-fluoronitrobenzene from p-chloronitrobenzene, various phase transfer catalysts have been investigated, demonstrating their crucial role in achieving high conversion and yield.

Table 1: Effect of Different Phase Transfer Catalysts on the Fluorination of p-Chloronitrobenzene

Click to view interactive data table

| Catalyst | Catalyst Dosage (% relative to p-chloronitrobenzene) | Conversion Rate (%) | Yield (%) |

| Tetramethylammonium chloride | 4.5 | 97.86 | 91.58 |

| Tetraethylammonium chloride | 4.5 | 95.23 | 88.76 |

| Tetrabutylammonium bromide | 4.5 | 92.11 | 85.43 |

| Benzyltriethylammonium chloride | 4.5 | 93.57 | 87.12 |

Reaction conditions: p-chloronitrobenzene, potassium fluoride (1.75 molar equivalent), DMF as solvent, 150°C, 15 hours.

This data underscores the effectiveness of quaternary ammonium salts in facilitating the halogen exchange reaction. The catalytic activity is influenced by the structure of the cation, which affects its lipophilicity and ability to interact with the fluoride ion.

Development of Green Chemistry Approaches in Synthesis

The traditional Halex process for producing this compound often involves harsh reaction conditions, such as high temperatures and the use of toxic, high-boiling point aprotic polar solvents. These factors contribute to a significant environmental footprint and pose challenges for worker safety and waste management. Consequently, the development of greener synthetic routes is a key area of research.

Green chemistry approaches for the synthesis of this compound focus on several key principles, including the use of alternative and safer solvents, solvent-free reaction conditions, and the application of alternative energy sources to enhance reaction efficiency.

Greener Solvents: Research into greener alternatives for nucleophilic aromatic substitution reactions has identified several promising candidates to replace traditional solvents like DMF and DMSO. Polyethylene glycols (PEGs) have emerged as effective and environmentally benign reaction media. PEGs are non-toxic, biodegradable, non-volatile, and can often be recycled, making them an attractive alternative.

Solvent-Free Synthesis: A significant advancement in green chemistry is the development of solvent-free reaction conditions. Mechanochemistry, which involves conducting reactions in the solid state through grinding or milling, has been successfully applied to nucleophilic aromatic fluorination. rsc.org This technique can lead to faster reaction times and avoids the use of hazardous solvents, simplifying product purification and reducing waste. rsc.org In a typical solid-state approach, the reactants (e.g., 2,3-dichloronitrobenzene and KF) and a phase transfer catalyst are milled together, with the mechanical energy driving the reaction.

Alternative Energy Sources: Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate organic reactions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times in Halex processes, often from hours to minutes, while also improving yields and reducing the formation of byproducts. researchgate.netgoogle.com The rapid and efficient heating provided by microwaves can lead to more uniform reaction conditions and better process control. youtube.comyoutube.comyoutube.com Similarly, ultrasound can enhance mass transfer and reaction rates in heterogeneous systems, such as the solid-liquid mixture in the synthesis of this compound. researchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Halex Reactions for a Model Fluoroaromatic Compound

Click to view interactive data table

| Method | Reaction Time | Power | Yield (%) |

| Conventional Heating | 18 hours | N/A | ~70 |

| Microwave Irradiation | 3 hours | 350 W | 90 |

Data is illustrative for a generic Halex reaction and highlights the potential benefits of microwave assistance. google.com

The adoption of these green chemistry principles offers a pathway to more sustainable and economically viable manufacturing processes for this compound and other valuable fluoroaromatic compounds.

Reaction Chemistry and Mechanistic Investigations of 2 Chloro 6 Fluoronitrobenzene

Nucleophilic Reactivity and Reaction Sites

The chemical behavior of 2-Chloro-6-fluoronitrobenzene is largely dictated by the presence of three electron-withdrawing substituents on the benzene (B151609) ring: a nitro group (-NO₂), a chlorine atom (-Cl), and a fluorine atom (-F). These groups render the aromatic ring electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr) while deactivating it towards electrophilic substitution.

Electrophilic and Nucleophilic Aromatic Sites

The aromatic ring of this compound is characterized by its electrophilic nature. The strong inductive and resonance effects of the nitro group, combined with the inductive effects of the halogen atoms, withdraw electron density from the π-system. This electron deficiency makes the carbon atoms of the ring the primary sites for attack by nucleophiles.

The principal sites for nucleophilic attack are the carbon atoms directly bonded to the halogen atoms (C2 and C6), as these halogens can act as leaving groups. Due to the high electronegativity of fluorine, the carbon atom at the C6 position is rendered particularly electron-poor and is a highly favorable site for nucleophilic attack compared to the chlorine-bearing carbon askfilo.com. In many nucleophilic aromatic substitution reactions involving similar compounds, the fluorine atom is preferentially displaced researchgate.net.

Intramolecular Charge Transfer (ICT) Regions

The molecular architecture of this compound, featuring a potent electron-accepting group (NO₂) and electron-withdrawing halogens on an aromatic ring, gives rise to significant intramolecular charge transfer (ICT). The nitro group possesses a high dipole moment and functions as a powerful electron sink, drawing electron density from the benzene ring libretexts.org.

This process creates distinct regions of charge separation within the molecule. A partial negative charge is localized on the oxygen atoms of the nitro group, while the aromatic ring becomes electron-deficient, or partially positive. This polarization establishes clear electrophilic regions on the ring, particularly at the positions ortho and para to the nitro group (the C2, C4, and C6 positions), which enhances their reactivity toward nucleophiles. The phenomenon of forming such charge-separated states is a key feature of molecules known as charge-transfer complexes libretexts.org.

Substituent Effects on Reactivity

| Substituent | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution |

| Nitro (-NO₂) Group | Strongly deactivating; meta-directing libretexts.org. | Strongly activating, especially for leaving groups at ortho/para positions. |

| Halogen (-F, -Cl) Groups | Deactivating; ortho, para-directing libretexts.org. | Activating; make the attached carbon an electrophilic site for attack askfilo.com. |

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group strongly deactivates the ring against electrophilic attack libretexts.org. Conversely, it is a strong activator for nucleophilic aromatic substitution. It effectively stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when the attack occurs at the ortho or para positions relative to the nitro group.

Halogens (-F and -Cl): Both fluorine and chlorine are deactivating toward electrophilic substitution because their strong electron-withdrawing inductive effect overcomes their weaker electron-donating resonance effect libretexts.org. In the context of nucleophilic aromatic substitution, their primary role is twofold: they serve as leaving groups and their electronegativity enhances the electrophilicity of the carbon atom to which they are attached. Fluorine is more electronegative than chlorine, making the C-F bond position a more reactive site for nucleophilic attack askfilo.com.

Mechanisms of Functional Group Transformations

Nitro Group Reduction Mechanisms (e.g., Single-Step Reduction, Redox Cycling)

The reduction of the nitro group in aromatic compounds is a fundamental transformation that proceeds in a stepwise manner rather than in a single step libretexts.org. The complete conversion of a nitro group to an amine group is a six-electron reduction libretexts.org.

The generally accepted mechanism involves a sequence of two-electron reduction steps. The process is initiated by the reduction of the nitro group (R-NO₂) to a nitroso intermediate (R-NO) researchgate.netnih.gov. This nitroso species is typically highly reactive and not isolated. It is rapidly reduced further to a hydroxylamine derivative (R-NHOH) libretexts.orgresearchgate.netnih.govwikipedia.org. The final stage of the sequence is the reduction of the hydroxylamine to the corresponding primary amine (R-NH₂).

A variety of reducing agents can be employed for this transformation, with the choice of agent often influencing the selectivity and outcome.

| Reagent | Characteristics |

| Catalytic Hydrogenation (H₂/Pd/C) | Highly efficient for both aromatic and aliphatic nitro groups, but may also reduce other functional groups commonorganicchemistry.com. |

| Catalytic Hydrogenation (H₂/Raney Nickel) | Effective for nitro group reduction; often used to avoid dehalogenation of aromatic halides commonorganicchemistry.com. |

| Metal/Acid (e.g., Fe/HCl, SnCl₂/HCl) | Provides a mild and often chemoselective method for reducing nitro groups in the presence of other reducible functionalities commonorganicchemistry.com. |

Reductive Dehalogenation Pathways

Reductive dehalogenation is a reaction pathway where a halogen substituent on the aromatic ring is replaced by a hydrogen atom. This reaction can sometimes occur concurrently with or subsequent to the reduction of the nitro group, depending on the reaction conditions and the reagents used.

The choice of reducing agent is critical in controlling the selectivity between nitro group reduction and dehalogenation. While highly active catalysts like palladium on carbon (Pd/C) are effective for nitro reduction, they can also catalyze the cleavage of carbon-halogen bonds, leading to undesired dehalogenation products commonorganicchemistry.com. For substrates where preserving the halogen substituents is necessary, alternative reagents are preferred. Catalytic hydrogenation using Raney nickel, or chemical reductions with metals like iron or reagents like tin(II) chloride, are often employed as they tend to selectively reduce the nitro group without causing significant dehalogenation of aromatic chlorides and bromides commonorganicchemistry.com. In some multi-step biological degradation pathways of related compounds, reductive dechlorination has been observed to occur after the initial reduction of the nitro group to an amino or hydroxylamino group nih.gov.

Competitive Reactions: Nitro Group vs. Halogen Replacement

In the realm of nucleophilic aromatic substitution (SNAr) reactions involving this compound, a key consideration is the competition between the displacement of the nitro group and the halogen substituents. The facility of a group to be displaced is inversely related to the strength of its bond to the aromatic ring and its ability to stabilize a negative charge upon departure. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, where the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized Meisenheimer complex. wikipedia.orgchemistrysteps.com

The reactivity of halogens as leaving groups in SNAr reactions follows the general trend F > Cl > Br > I. wikipedia.org This is contrary to the trend observed in aliphatic SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. chemistrysteps.com Consequently, in this compound, the fluorine atom is generally a better leaving group than the chlorine atom.

The nitro group, being a powerful electron-withdrawing group, significantly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. ck12.org While it is an excellent activating group, the nitro group itself can also be displaced as a nitrite (B80452) anion (NO₂⁻) in SNAr reactions, especially when the aromatic ring is highly electron-deficient. stackexchange.com

In the specific case of this compound, the competition between the displacement of the nitro group, fluorine, and chlorine is influenced by the nature of the attacking nucleophile and the reaction conditions. Theoretical studies and experimental observations on related halonitroarenes suggest that the formation of σH-adducts (leading to hydrogen displacement) can sometimes dominate over the formation of σX-adducts (leading to halogen displacement). nih.gov In the context of this compound, while the fluorine atom is the most likely halogen to be displaced due to its superior leaving group ability in SNAr reactions, the potential for nitro group displacement exists, particularly with hard nucleophiles or under forcing conditions. However, in most typical SNAr reactions, the displacement of one of the halogens, predominantly fluorine, is the favored pathway.

A summary of the relative leaving group abilities in SNAr reactions is presented in the table below.

| Leaving Group | Relative Reactivity | Rationale |

| F | Highest | High electronegativity polarizes the C-F bond, enhancing the electrophilicity of the carbon atom. |

| Cl | Intermediate | Less electronegative than fluorine, resulting in a less polarized C-Cl bond. |

| NO₂ | Variable | Can act as a leaving group, particularly in highly electron-deficient systems. |

Reaction with Carbanions

The reaction of this compound with carbanions, particularly those derived from active methylene compounds such as malonate esters, is a powerful method for the formation of carbon-carbon bonds. These reactions proceed via the SNAr mechanism, where the carbanion acts as the nucleophile. The strong electron-withdrawing effect of the nitro group in this compound makes the aromatic ring highly susceptible to attack by soft nucleophiles like carbanions.

The general process involves the deprotonation of an active methylene compound by a suitable base to generate a resonance-stabilized carbanion. This carbanion then attacks the electron-deficient aromatic ring of this compound, leading to the formation of a Meisenheimer complex. Subsequent elimination of a halide ion, typically fluoride (B91410) due to its better leaving group ability in SNAr reactions, yields the substituted product.

For instance, the reaction of 2-halonitrobenzenes with a malonate diester anion, generated by treating the malonate diester with a base like sodium hydride, is a known method for the synthesis of 2-nitrophenylmalonate diesters. google.com These intermediates can then be further transformed, for example, into oxindoles. google.com A similar reaction has been reported for the synthesis of diethyl 2-(perfluorophenyl)malonate from hexafluorobenzene and sodium diethyl malonate. beilstein-journals.org

The reaction of 2-fluoronitrobenzene with diethyl 2-fluoromalonate in the presence of sodium hydride leads to the efficient displacement of the fluorine atom to provide the corresponding diester in good yield. researchgate.net This highlights the utility of malonate carbanions in forming C-C bonds with activated aryl halides.

A representative reaction of a halonitrobenzene with a malonate carbanion is shown in the table below.

| Reactants | Product |

| 2-Halonitrobenzene + Malonate diester anion | 2-Nitrophenylmalonate diester |

These reactions are typically carried out in aprotic polar solvents, which help to solvate the base and the intermediate complex. google.com The choice of base is also crucial, with strong bases like sodium hydride being commonly employed to ensure complete formation of the carbanion.

Catalysis in Reactions Involving this compound

Homogeneous and Heterogeneous Catalysis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving this compound. Both homogeneous and heterogeneous catalytic systems have been employed, each with its distinct advantages and applications.

Heterogeneous Catalysis is frequently utilized in the hydrogenation of the nitro group in this compound to an amino group, a key transformation in the synthesis of various industrially important compounds. This process is typically carried out using a solid catalyst, most commonly a noble metal such as palladium or platinum supported on an inert material like activated carbon (Pd/C or Pt/C). The solid nature of the catalyst allows for easy separation from the reaction mixture, facilitating catalyst recycling and product purification. The catalytic hydrogenation of halonitroaromatic compounds is a well-established industrial process, though it can be accompanied by hydrodehalogenation, leading to the loss of the halogen substituents.

Homogeneous Catalysis offers an alternative approach, particularly for nucleophilic aromatic substitution reactions. In homogeneous catalysis, the catalyst is in the same phase as the reactants, often leading to higher activity and selectivity under milder reaction conditions. For instance, transition metal complexes can act as Lewis acids to activate the aromatic ring towards nucleophilic attack. Ruthenium(II) complexes with hemilabile P,O-bidentate ligands have been shown to catalyze the SNAr amination of fluorobenzenes. nih.gov Similarly, Rhodium(III) catalysts have demonstrated a significant activating effect in hydroxylation and alkoxylation reactions of halobenzenes. nih.gov These catalytic systems can extend the scope of SNAr reactions to less activated aryl halides.

Phase-transfer catalysis (PTC) is another important form of catalysis that can be considered in the context of reactions involving this compound. PTC facilitates the reaction between reactants in immiscible phases, typically an aqueous phase containing an inorganic nucleophile and an organic phase containing the substrate. Quaternary ammonium (B1175870) or phosphonium (B103445) salts are commonly used as phase-transfer catalysts. For example, the synthesis of p-fluoronitrobenzene from p-chloronitrobenzene via halogen exchange with potassium fluoride can be efficiently catalyzed by a phase-transfer catalyst in an aprotic polar solvent. researchgate.net

| Catalysis Type | Catalyst Example | Typical Reaction |

| Heterogeneous | Pd/C | Hydrogenation of nitro group |

| Homogeneous | Ru(II) complex | Nucleophilic aromatic substitution (amination) |

| Phase-Transfer | Quaternary ammonium salt | Halogen exchange (fluorination) |

Role of Organic Superbases

Organic superbases, such as phosphazene bases, have emerged as powerful tools in organic synthesis due to their exceptionally high basicity and non-nucleophilic nature. sigmaaldrich.com These strong, uncharged bases are highly soluble in a range of organic solvents and can deprotonate very weak acids, generating highly reactive "naked" anions. sigmaaldrich.com

In the context of reactions involving this compound, organic superbases can play a crucial role in facilitating nucleophilic aromatic substitution reactions. By deprotonating a pronucleophile (e.g., an alcohol, amine, or active methylene compound), the superbase generates a highly reactive nucleophile in situ. This increased nucleophilicity can significantly accelerate the rate of SNAr reactions, even with moderately activated substrates.

The use of phosphazene superbases can be particularly advantageous in reactions where traditional inorganic bases lead to solubility issues or side reactions. For example, the P2Et phosphazene base has been shown to enable a broad range of palladium-catalyzed cross-coupling reactions at room temperature. researchgate.net While not a direct SNAr reaction, this demonstrates the ability of superbases to facilitate challenging transformations.

Furthermore, the application of organic superbases can be beneficial in reactions involving carbanions. The in situ generation of a highly reactive carbanion by a superbase can lead to cleaner and more efficient C-C bond formation in reactions with this compound. The non-ionic nature of the superbase and its protonated form can also simplify the reaction work-up and product isolation. sigmaaldrich.com

Metal-Catalyzed Reactions

In addition to the catalytic hydrogenation of the nitro group, this compound can participate in a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki and Stille reactions, are particularly valuable. In these reactions, a palladium catalyst facilitates the coupling of an organometallic reagent with an aryl halide. (Fluoroarene)tricarbonylchromium(0) complexes have been shown to undergo Suzuki and Stille cross-coupling reactions to form functionalized biaryl and styrene complexes. nih.gov This suggests that the halogen atoms in this compound could be selectively functionalized using these methods. The choice of ligands, base, and reaction conditions is critical for achieving high yields and selectivity.

Copper-catalyzed reactions also offer a versatile platform for the functionalization of this compound. Copper catalysts are generally less expensive than their palladium counterparts and can promote a range of transformations. For example, copper(II) triflate (Cu(OTf)₂) has been used to catalyze multicomponent reactions for the synthesis of various heterocyclic compounds. nih.gov Copper catalysts are also known to be effective in the propargylation of nitroalkanes, showcasing their utility in C-C bond formation. nih.gov

The table below summarizes some of the key metal-catalyzed reactions applicable to this compound.

| Reaction Type | Metal Catalyst | Bond Formed |

| Suzuki Coupling | Palladium | C-C |

| Stille Coupling | Palladium | C-C |

| Multicomponent Reactions | Copper | C-C, C-N, C-O |

The reactivity of the two different halogen atoms in this compound (fluorine and chlorine) can be exploited to achieve selective cross-coupling reactions. The development of selective catalytic systems that can differentiate between the C-F and C-Cl bonds is an active area of research and offers the potential for the stepwise and controlled functionalization of this versatile building block.

Advanced Applications and Derivatives of 2 Chloro 6 Fluoronitrobenzene in Specialized Fields

Pharmaceutical Synthesis

In the pharmaceutical sector, 2-chloro-6-fluoronitrobenzene serves as a crucial scaffold for the synthesis of a variety of therapeutic agents. The distinct electronic properties of the halogen and nitro substituents enable selective reactions such as nucleophilic aromatic substitution and reduction, providing pathways to diverse molecular architectures with potential biological activity. innospk.com

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is a key starting material in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). Its role as a foundational building block is critical in constructing the core structures of numerous drugs. innospk.com The fluorine atom, in particular, is a significant feature; its incorporation into drug molecules can enhance metabolic stability, binding affinity, and bioavailability. This makes fluorinated intermediates like this compound highly sought after in medicinal chemistry for the development of next-generation pharmaceuticals. innospk.com The compound's reactivity allows for its transformation into more complex intermediates, which are then elaborated into the final API.

Development of Antibacterial Drugs

This compound is an important precursor in the development of novel antibacterial agents, particularly those based on heterocyclic scaffolds like benzothiazoles. The synthesis of these complex molecules often begins with the chemical modification of simpler building blocks. A key step is the reduction of the nitro group on the this compound ring to an amino group, yielding 2-chloro-6-fluoroaniline. prepchem.com

This resulting aniline (B41778) is a versatile intermediate that can be used to construct various heterocyclic systems known to possess antimicrobial properties. For example, substituted fluoro-benzothiazole derivatives have been synthesized and shown to exhibit promising inhibitory activity against bacteria such as Staphylococcus aureus and Escherichia coli. researchgate.net The synthesis of these antibacterial compounds frequently starts with a substituted chloro-fluoro aniline, highlighting the indirect but crucial role of its nitrobenzene (B124822) precursor.

Table 1: Application in Antibacterial Synthesis

| Precursor Moiety | Key Transformation | Resulting Intermediate | Target Heterocycle | Example of Activity |

| Chloro-fluoro-nitrobenzene | Nitro Group Reduction | Chloro-fluoro-aniline | Benzothiazole (B30560) | Antibacterial researchgate.net |

Synthesis of Benzothiazole Derivatives

The benzothiazole core is a prominent scaffold in medicinal chemistry, forming the basis for a wide range of drugs with diverse pharmacological activities. Derivatives have been developed as anti-inflammatory, anticonvulsant, and antitumor agents. ijper.orgnih.gov The synthesis of these valuable compounds often relies on the availability of appropriately substituted aniline precursors.

By reducing the nitro group of this compound, chemists can access a substituted aniline that serves as a starting point for building the benzothiazole ring system. prepchem.comnbinno.com This transformation is a common strategy for creating diverse benzothiazole derivatives, as the amino group can be readily cyclized with various reagents to form the heterocyclic ring. nbinno.com The presence of the chloro and fluoro substituents on the benzene (B151609) ring is retained throughout the synthesis, influencing the biological activity of the final products. For example, benzothiazole derivatives containing electron-withdrawing groups like chlorine and fluorine have been found to exhibit enhanced anticonvulsant effects. nih.gov

Ligands for Serotonin (B10506) Transporters (SERT) and PET Imaging Agents

Fluorinated nitroaromatic compounds are valuable precursors for the development of specialized molecular probes used in medical imaging, particularly Positron Emission Tomography (PET). The fluorine-18 (¹⁸F) isotope is a preferred radionuclide for PET due to its favorable decay characteristics.

Compounds structurally related to this compound are used to synthesize radioligands that can target specific proteins in the brain, such as the serotonin transporter (SERT). For instance, 5-[¹⁸F]Fluoro-6-nitroquipazine has been synthesized and evaluated as a PET imaging agent for SERT. nih.gov The synthesis of such tracers involves introducing the ¹⁸F isotope onto a precursor molecule through nucleophilic aromatic substitution, a reaction for which halogenated nitroaromatics are well-suited. The resulting radioligands allow for the non-invasive visualization and quantification of SERT in the living brain, which is crucial for studying neuropsychiatric disorders like depression. nih.gov

Agrochemical Synthesis

Halogenated nitroaromatic compounds are foundational to the agrochemical industry, serving as key intermediates in the production of a wide array of pesticides, including herbicides and fungicides. nih.gov The specific arrangement of chloro, fluoro, and nitro groups on the this compound ring allows for targeted chemical modifications to produce active ingredients with desired biological effects and improved environmental profiles.

While many specific commercial agrochemicals are derived from isomers like 3-chloronitrobenzene (a precursor to the fungicide pentachloronitrobenzene) and 4-chloronitrobenzene (a precursor to the herbicide nitrofen), the principles of synthesis apply broadly. nih.gov The reactivity of the C-Cl bond and the potential for transformation of the nitro group make this compound a valuable platform for creating new, potentially more effective and selective plant protection agents. For example, related compounds like 2-chloro-6-fluorotoluene are utilized as raw materials for synthesizing plant growth regulators. nbinno.com The continued demand for advanced agricultural chemistry positions intermediates like this compound as important components in the development of innovative crop protection solutions. innospk.com

Table 2: Research Application Overview

| Field | Application Area | Role of this compound | Resulting Compound Class |

| Pharmaceuticals | API Synthesis | Versatile chemical building block | Various APIs |

| Antibacterial Drugs | Precursor to aniline intermediates | Benzothiazole derivatives researchgate.net | |

| Medicinal Chemistry | Scaffold for heterocyclic synthesis | Anticonvulsant agents nih.gov | |

| Medical Imaging | Precursor for radiolabeling | PET Ligands for SERT nih.gov | |

| Agrochemicals | Crop Protection | Intermediate for active ingredients | Pesticides, Herbicides nih.gov |

| Plant Health | Raw material for synthesis | Plant Growth Regulators nbinno.com |

Intermediate for Herbicides (e.g., Fluroxypyr)

While direct synthesis routes from this compound to the widely used herbicide Fluroxypyr are not prominently documented in publicly available scientific literature, its role as a precursor to key agrochemical intermediates is well-established. innospk.com The synthesis of pyridinyloxyacetic acid herbicides, a class that includes Fluroxypyr, often involves complex multi-step processes. One of the critical intermediates in the synthesis of some herbicides in this class is 4-amino-3,5-dichloro-6-fluoropyridine. The journey from a substituted nitrobenzene to a functionalized pyridine ring is a common strategy in agrochemical synthesis. Typically, this would involve the reduction of the nitro group to an amine, followed by a series of reactions to form the pyridine ring and introduce the necessary substituents.

| Intermediate | Precursor | Key Transformation |

| 2-Chloro-6-fluoroaniline | This compound | Reduction of the nitro group |

| Substituted Pyridine | 2-Chloro-6-fluoroaniline | Ring formation and functionalization |

This table outlines a plausible, generalized pathway for the conversion of this compound into a pyridine intermediate relevant for herbicide synthesis.

Construction of Novel Insecticide Molecules

The incorporation of fluorine atoms into insecticide molecules is a widely recognized strategy for enhancing their biological activity and metabolic stability. ccspublishing.org.cn this compound serves as a valuable scaffold for the construction of novel insecticidal compounds. The reactivity of its functional groups allows for the introduction of various pharmacophores, leading to the development of new active ingredients with improved efficacy and target specificity. Research in this area explores the synthesis of diverse heterocyclic structures, which are known to exhibit insecticidal properties, using this compound as a starting material. For instance, derivatives of this compound can be used to synthesize complex molecules that target the nervous systems of insects.

Green Pesticide Development

The principles of green chemistry are increasingly being applied to the synthesis of agrochemicals to minimize their environmental impact. yale.eduepa.govnih.gov While specific research detailing the application of green chemistry principles directly to the synthesis of pesticides from this compound is limited, the broader field of fluorinated agrochemical synthesis is moving towards more sustainable practices. sciencedaily.comeurekalert.org These include the use of safer solvents, catalytic reactions to reduce waste, and designing molecules that are effective at lower concentrations and degrade into benign substances in the environment. yale.edunih.gov The development of environmentally friendly synthesis routes for fluorinated compounds is an active area of research, with a focus on reducing the use of hazardous reagents and minimizing by-product formation. sciencedaily.comeurekalert.org

Dye and Pigment Industry

The vibrant world of synthetic dyes and pigments also benefits from the chemical versatility of this compound. Its derivatives can be used to create chromophores, the parts of a molecule responsible for its color.

Synthesis of Dyes (e.g., Disperse Yellow 64)

While this compound is not a direct precursor in the most common synthesis routes for the dye Disperse Yellow 64, its derivatives, such as substituted anilines, are fundamental building blocks for many dye classes. guidechem.comworlddyevariety.com The synthesis of quinoline-based dyes, for example, often starts from aniline derivatives. mdpi.comiipseries.orgnih.govpharmaguideline.comorganic-chemistry.org Through the reduction of its nitro group, this compound can be converted to 2-chloro-6-fluoroaniline, which can then potentially undergo cyclization reactions to form a quinoline scaffold. This scaffold can be further modified to produce a variety of dyes.

| Dye Class | Key Intermediate | Synthesis from this compound |

| Quinoline Dyes | 2-Chloro-6-fluoroaniline | Reduction of the nitro group, followed by cyclization and further derivatization. |

This table illustrates the potential, though indirect, pathway to the synthesis of quinoline-based dyes from this compound.

Materials Science Research

In the field of materials science, the incorporation of fluorine atoms into polymers is a well-established method for enhancing their properties. This compound and its derivatives are explored as monomers for the synthesis of high-performance polymers.

Synthesis of Special Polymer Materials

Fluorinated polymers, such as polyamides and polyimides, are known for their excellent thermal stability, chemical resistance, and low dielectric constants. The synthesis of these specialty polymers can involve the use of monomers derived from this compound. For instance, the reduction of the nitro group to an amine and subsequent reactions can yield diamine monomers. These fluorinated diamines can then be polymerized with dianhydrides or diacyl chlorides to produce polyimides and polyamides, respectively. ncl.res.in The presence of the chloro and fluoro substituents on the aromatic ring of the monomer can impart desirable properties to the final polymer, such as improved solubility for processing and enhanced flame retardancy.

| Polymer Type | Monomer Derivative | Polymerization Reaction |

| Polyimide | Fluorinated Diamine | Polycondensation with a dianhydride |

| Polyamide | Fluorinated Diamine | Polycondensation with a diacyl chloride |

This table provides a general overview of how derivatives of this compound can be utilized in the synthesis of special polymer materials.

Development of Advanced Coatings

The application of this compound in the development of advanced coatings is not extensively documented in publicly available scientific literature and patent databases. While fluorinated and nitro-functionalized aromatic compounds can be used as precursors or additives in polymer science to enhance properties such as thermal stability, chemical resistance, and hydrophobicity, specific research detailing the use of this compound for creating advanced coatings is not readily found.

Synthesis of Intermediates for Other Compounds

This compound serves as a versatile starting material for the synthesis of a variety of more complex chemical intermediates, which are crucial in the pharmaceutical and agrochemical industries. innospk.com The presence of three distinct functional groups on the benzene ring—a nitro group and two different halogen atoms—allows for a range of selective chemical transformations. innospk.com

This compound is a key precursor for the synthesis of 2-chloro-6-fluoroaniline and 2-chloro-6-fluorobenzoic acid, two important building blocks in organic synthesis.

The conversion to 2-chloro-6-fluoroaniline is typically achieved through the reduction of the nitro group. This is a fundamental and widely used transformation in industrial chemistry. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. Another established method is the use of metals in acidic conditions, such as iron, tin, or zinc in the presence of hydrochloric acid.

The synthesis of 2-chloro-6-fluorobenzoic acid from this compound is a multi-step process that begins with the formation of 2-chloro-6-fluoroaniline as described above. The subsequent steps follow a well-established pathway in aromatic chemistry:

Diazotization: The newly formed 2-chloro-6-fluoroaniline is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a stable arenediazonium salt.

Cyanation (Sandmeyer Reaction): The diazonium salt is then subjected to a Sandmeyer reaction. wikipedia.orgnih.gov This reaction involves treating the salt with copper(I) cyanide (CuCN) to replace the diazonium group (-N₂⁺) with a nitrile group (-CN), yielding 2-chloro-6-fluorobenzonitrile. libretexts.org